molecular formula C11H21NO B5838033 N-cycloheptyl-2-methylpropanamide

N-cycloheptyl-2-methylpropanamide

Cat. No.: B5838033
M. Wt: 183.29 g/mol
InChI Key: JVFNTMSHUJHGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-2-methylpropanamide is a branched aliphatic amide featuring a cycloheptyl group attached to the amide nitrogen and a methyl substituent at the α-carbon of the propanamide backbone. Synthesis typically involves coupling 2-methylpropanoyl chloride with cycloheptylamine under standard amidation conditions .

Properties

IUPAC Name

N-cycloheptyl-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9(2)11(13)12-10-7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFNTMSHUJHGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-methylpropanamide typically involves the reaction of cycloheptylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Cycloheptylamine+2-methylpropanoyl chlorideThis compound+HCl\text{Cycloheptylamine} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cycloheptylamine+2-methylpropanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-methylpropanamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cycloheptyl group and the amide functionality could play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cycloheptyl-2-methylpropanamide with three structurally related amides, emphasizing molecular features, physicochemical properties, and applications.

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

  • Structure : Contains a bulky 2,2-diphenylethylamine group and a naproxen-derived aromatic moiety .
  • Molecular Weight : ~407.5 g/mol (estimated), significantly higher than this compound (~183.3 g/mol).
  • Synthesis : Prepared via DCC-mediated coupling of 2,2-diphenylethan-1-amine and naproxen, yielding a crystalline product characterized by NMR, UV, and IR spectroscopy .

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide

  • Structure : Features a hydrophilic hydroxyethyl group instead of cycloheptyl, with a geminal dimethyl (pivalamide) backbone .
  • Molecular Weight : 145.2 g/mol; lower than the target compound.
  • Physicochemical Properties: Water-soluble (1.2 g/L at 25°C) and soluble in polar solvents (e.g., ethanol). Melting point: 98–100°C .
  • Applications: Used as a stabilizer in polymers or pharmaceuticals; synthesis involves ethanolamine and pivalic acid .

2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide

  • Molecular Weight : 221.26 g/mol; intermediate lipophilicity.

Comparative Data Table

Property This compound N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide N-(2-Hydroxyethyl)-2,2-dimethylpropanamide 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide
Molecular Weight (g/mol) ~183.3 ~407.5 145.2 221.26
Key Substituents Cycloheptyl, methyl 2,2-Diphenylethyl, methoxynaphthyl Hydroxyethyl, pivalamide Phenyl, hydroxycarbamimidoyl
Solubility Low in water, high in organics Insoluble in water 1.2 g/L in water Not reported
Synthesis Method Amidation of 2-methylpropanoyl chloride DCC-mediated coupling Ethanolamine + pivalic acid Custom synthesis (commercial)
Applications Agrochemicals, intermediates NSAID derivatives Polymer stabilizers Pharmaceutical intermediates

Key Research Findings

Structural Impact on Solubility : The cycloheptyl group in this compound likely reduces water solubility compared to the hydroxyethyl analog but enhances compatibility with lipid membranes .

Synthetic Complexity : Bulky aromatic derivatives (e.g., ) require specialized coupling agents (e.g., DCC), whereas aliphatic amides are synthesized via simpler routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.